molecular formula C20H25ClN2O B560469 (S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide CAS No. 1392494-64-2

(S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide

Cat. No. B560469
M. Wt: 344.883
InChI Key: XBYCQOZNTLUEDX-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide” is a compound that features a pyrrolidine ring, a five-membered nitrogen heterocycle . This compound is also known as ML252 . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of similar derivatives often starts with the natural amino acid S-proline . For instance, (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, which could be obtained from S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final .


Molecular Structure Analysis

The molecular structure of “(S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Application in Neurology

ML252 is a potent and selective inhibitor of Kv7.2 voltage-gated potassium channels . These channels are critical regulators of neuronal excitability and are candidate targets for the development of antiseizure medications .

Method of Application

In a study, docking and electrophysiology were used to identify critical residues involved in ML252 sensitivity . Automated planar patch clamp electrophysiology was used to assess competitive interactions between ML252 and different Kv7 activator subtypes .

Results

The study revealed that a Kv7.2/Kv7.3 inhibitor, ML252, increases neuronal excitability . It was found that a pore-targeted activator (ML213) weakens the inhibitory effects of ML252, whereas a distinct activator subtype (ICA-069673) that targets the voltage sensor does not prevent ML252 inhibition .

Application in Pharmacology

ML252 is a potent and selective inhibitor of Kv7.2 voltage-gated potassium channels . It displays >40-fold selectivity for Kv7.2 over Kv7.1 channels .

Method of Application

ML252 is the (S)-enantiomer, and is more potent than the ®-enantiomer or racemic mixture . It displays selectivity for Kv7.2 over a panel of >68 GPCRs, ion channels, and transporters .

Results

ML252 is brain penetrant . It inhibits melatonin MT1 receptor 60% at 10 μM .

Future Directions

The future directions for research on “(S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by understanding how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

properties

IUPAC Name

(2S)-2-phenyl-N-(2-pyrrolidin-1-ylphenyl)butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O.ClH/c1-2-17(16-10-4-3-5-11-16)20(23)21-18-12-6-7-13-19(18)22-14-8-9-15-22;/h3-7,10-13,17H,2,8-9,14-15H2,1H3,(H,21,23);1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYCQOZNTLUEDX-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N3CCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N3CCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide

Citations

For This Compound
24
Citations
YY Cheung, H Yu, K Xu, B Zou, M Wu… - Journal of medicinal …, 2012 - ACS Publications
A potent and selective inhibitor of KCNQ2, (S)-5 (ML252, IC 50 = 69 nM), was discovered after a high-throughput screen of the MLPCN library was performed. SAR studies revealed a …
Number of citations: 31 pubs.acs.org
H Yu, K Xu, B Zou, M Wu, OB McManus… - Probe Reports from …, 2013 - ncbi.nlm.nih.gov
A high-throughput screen (HTS) of the Molecular Libraries Probe Centers Network (MLPCN) library was performed using a thallium influx assay in order to identify inhibitors of …
Number of citations: 8 www.ncbi.nlm.nih.gov
HM Begam, R Choudhury, A Behera, R Jana - Organic letters, 2019 - ACS Publications
A practical copper-catalyzed, 2-picolinamide-directed ortho C–H amination of anilines with benzoyl-protected hydroxylamines has been disclosed that proceeds smoothly without any …
Number of citations: 33 pubs.acs.org
A Egyed, ÁA Kelemen, M Vass, A Visegrády… - Bioorganic …, 2021 - Elsevier
In addition to the orthosteric binding pocket (OBP) of GPCRs, recent structural studies have revealed that there are several allosteric sites available for pharmacological intervention. …
Number of citations: 7 www.sciencedirect.com
H Hu, P Zhou, F Chen, M Li, F Nan, Z Gao - Acta Pharmacologica Sinica, 2013 - nature.com
Aim: Retigabine, an activator of KCNQ2-5 channels, is currently used to treat partial-onset seizures. The aim of this study was to explore the possibility that structure modification of …
Number of citations: 21 www.nature.com
H Yu, B Zou, X Wang, M Li - Acta Pharmacologica Sinica, 2016 - nature.com
Aim: hERG potassium channels display miscellaneous interactions with diverse chemical scaffolds. In this study we assessed the hERG inhibition in a large compound library of diverse …
Number of citations: 40 www.nature.com
JD Porter, O Vivas, CD Weaver, A Alsafran… - Bioorganic & medicinal …, 2019 - Elsevier
A set of novel Kv7.2/7.3 (KCNQ2/3) channel blockers was synthesized to address several liabilities of the known compounds XE991 (metabolic instability and CYP inhibition) and the …
Number of citations: 5 www.sciencedirect.com
F Miceli, MV Soldovieri, P Ambrosino… - Current Medicinal …, 2018 - ingentaconnect.com
Background: The Kv7 (KCNQ) subfamily of voltage-gated potassium channels consists of 5 members (Kv7.1-5) each showing characteristic tissue distribution and physiological roles. …
Number of citations: 45 www.ingentaconnect.com
H Yu, M Li, W Wang, X Wang - Acta Pharmacologica Sinica, 2016 - nature.com
Ion channels are involved in a variety of fundamental physiological processes, and their malfunction causes numerous human diseases. Therefore, ion channels represent a class of …
Number of citations: 131 www.nature.com
K Mutoh, J Abe - The Journal of Physical Chemistry A, 2011 - ACS Publications
The photochromic [2.2]paracyclophane-bridged imidazole dimers show instantaneous coloration upon exposure to UV light and rapid fading in the dark. Experimental details for the …
Number of citations: 34 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.